Cas no 761390-58-3 ((R)-1-(3-Fluorophenyl)ethanamine)

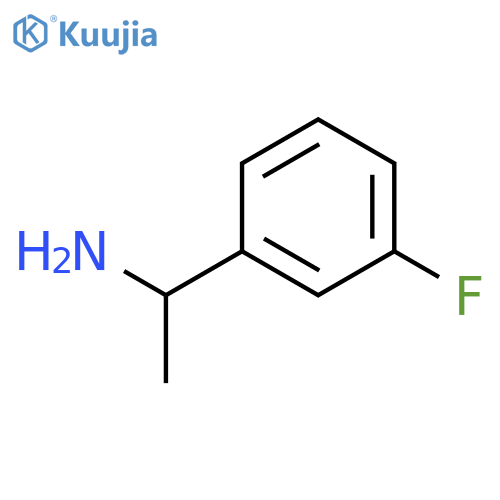

761390-58-3 structure

商品名:(R)-1-(3-Fluorophenyl)ethanamine

(R)-1-(3-Fluorophenyl)ethanamine 化学的及び物理的性質

名前と識別子

-

- (R)-1-(3-Fluorophenyl)ethanamine

- (R)-1-(3-FLUOROPHENYL)ETHYLAMINE

- (1R)-1-(3-fluorophenyl)ethanamine

- (1R)-1-(3-Fluorophenyl)ethylamine

- (1R)-1-(3-fluorophenyl)ethan-1-amine

- ASNVMKIDRJZXQZ-ZCFIWIBFSA-N

- SBB086086

- SC1338

- (R)-1-(3-fluorophenyl)ethan-1-amine

- (aR)-3-Fluoro-a-methyl-benzenemethanamine

- A

- MFCD06761859

- AKOS015840224

- (1R)-1-(3-fluorophenyl)ethanamine;(R)-1-(3-Fluorophenyl)ethanamine

- DTXSID20426809

- AC-2286

- SCHEMBL800515

- EN300-53084

- J-501730

- AKOS010366962

- PS-9066

- 761390-58-3

- (AlphaR)-3-fluoro-alpha-methylbenzenemethanamine

- CS-0000301

- A838618

-

- MDL: MFCD06761859

- インチ: 1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1

- InChIKey: ASNVMKIDRJZXQZ-ZCFIWIBFSA-N

- ほほえんだ: FC1=C([H])C([H])=C([H])C(=C1[H])[C@@]([H])(C([H])([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 139.08000

- どういたいしつりょう: 139.079727485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26

- ひょうめんでんか: 0

じっけんとくせい

- PSA: 26.02000

- LogP: 2.54570

(R)-1-(3-Fluorophenyl)ethanamine セキュリティ情報

- 危害声明: H315-H319-H335

(R)-1-(3-Fluorophenyl)ethanamine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

(R)-1-(3-Fluorophenyl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A250134-250mg |

(R)-1-(3-Fluorophenyl)ethanamine |

761390-58-3 | 95% | 250mg |

$23.0 | 2025-02-19 | |

| Chemenu | CM117536-25g |

(R)-1-(3-Fluorophenyl)ethylamine |

761390-58-3 | 95%+ | 25g |

$1089 | 2023-01-09 | |

| TRC | F594155-25mg |

(R)-1-(3-Fluorophenyl)ethanamine |

761390-58-3 | 25mg |

$64.00 | 2023-05-18 | ||

| TRC | F594155-50mg |

(R)-1-(3-Fluorophenyl)ethanamine |

761390-58-3 | 50mg |

$75.00 | 2023-05-18 | ||

| Enamine | EN300-53084-0.25g |

(1R)-1-(3-fluorophenyl)ethan-1-amine |

761390-58-3 | 0.25g |

$52.0 | 2023-02-10 | ||

| Key Organics Ltd | PS-9066-10MG |

(1R)-1-(3-Fluorophenyl)ethylamine |

761390-58-3 | >90% | 10mg |

£63.00 | 2025-02-08 | |

| abcr | AB233178-5 g |

(R)-1-(3-Fluorophenyl)ethylamine, 95%; . |

761390-58-3 | 95% | 5 g |

€586.00 | 2023-07-20 | |

| Chemenu | CM117536-10g |

(R)-1-(3-Fluorophenyl)ethylamine |

761390-58-3 | 95%+ | 10g |

$368 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R82550-1g |

(R)-1-(3-Fluorophenyl)ethanamine |

761390-58-3 | 1g |

¥586.0 | 2021-09-04 | ||

| Alichem | A019113280-5g |

(R)-1-(3-Fluorophenyl)ethanamine |

761390-58-3 | 95% | 5g |

$336.00 | 2023-09-01 |

(R)-1-(3-Fluorophenyl)ethanamine 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

761390-58-3 ((R)-1-(3-Fluorophenyl)ethanamine) 関連製品

- 403-40-7(1-(4-Fluorophenyl)ethanamine)

- 321318-29-0(1-(3,5-Difluorophenyl)ethanamine)

- 473732-57-9(1-(3-FLUOROPHENYL)PROPYLAMINE)

- 261925-16-0(1,1-bis(3-fluorophenyl)methanamine)

- 444643-09-8((S)-1-(3-Fluorophenyl)ethanamine)

- 276875-21-9(1-(3',4'-DIFLUOROPHENYL)ETHYLAMINE)

- 74788-45-7(1-(3-Fluorophenyl)ethylamine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:761390-58-3)(R)-1-(3-Fluorophenyl)ethanamine

清らかである:99%

はかる:25g

価格 ($):634.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:761390-58-3)(R)-1-(3-Fluorophenyl)ethanamine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ